N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
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Overview
Description
Sulfonamides are a class of compounds widely studied for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This particular compound features an acetyl group attached to a phenyl ring, along with two trifluoromethyl groups and a benzenesulfonamide moiety, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves the reaction between tosyl chloride and an excess of amines in the presence of a solvent like N-methyl-2-pyrrolidone (NMP) at room temperature for 24 hours . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it can inhibit the activity of enzymes involved in folate synthesis, which is crucial for the growth and replication of microorganisms . This inhibition leads to the disruption of essential cellular processes, resulting in antimicrobial effects. Additionally, its unique chemical structure allows it to interact with various biological targets, making it a versatile compound for research.
Comparison with Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Comparison: N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide stands out due to the presence of two trifluoromethyl groups, which enhance its lipophilicity and potentially improve its biological activity. Compared to other sulfonamides, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research and development.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO3S/c1-9(24)10-3-2-4-13(5-10)23-27(25,26)14-7-11(15(17,18)19)6-12(8-14)16(20,21)22/h2-8,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDSDNSKDARWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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